molecular formula C14H17N3O8 B12325092 Boc-L-2,4-Dinitrophe

Boc-L-2,4-Dinitrophe

Cat. No.: B12325092
M. Wt: 355.30 g/mol
InChI Key: ANQMEPHYMTWCEW-UHFFFAOYSA-N
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Description

Boc-L-2,4-Dinitrophe, also known as Boc-L-2,4-Dinitrophenylalanine, is a compound with the molecular formula C14H17N3O8. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) and dinitrophenyl groups. This compound is commonly used in organic synthesis and peptide chemistry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-2,4-Dinitrophe typically involves the protection of the amino group of phenylalanine with a Boc group, followed by the introduction of dinitrophenyl groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The dinitrophenylation is carried out using 2,4-dinitrofluorobenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-L-2,4-Dinitrophe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of phenylalanine with different functional groups replacing the dinitrophenyl groups .

Scientific Research Applications

Boc-L-2,4-Dinitrophe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-2,4-Dinitrophe involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. The dinitrophenyl groups can participate in various chemical reactions, making the compound versatile in organic synthesis. The molecular pathways involved include nucleophilic substitution and reduction-oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-2,4-Dinitrophe is unique due to its specific arrangement of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its versatility in organic synthesis and peptide chemistry makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMEPHYMTWCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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